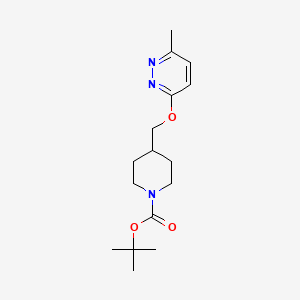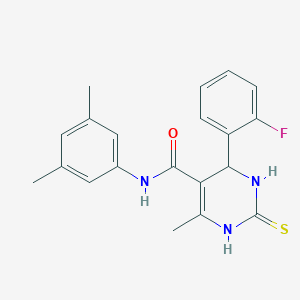![molecular formula C24H21ClN2OS B2903831 N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532969-52-1](/img/structure/B2903831.png)
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a complex organic compound. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives .
作用机制
Target of Action
The primary target of the compound N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide, also known as Oprea1_188226, is currently unknown. The compound belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often mediated through interactions with various cellular targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways, depending on their specific structures and targets . These interactions can lead to downstream effects such as the modulation of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.
Result of Action
Based on the known activities of indole derivatives, it can be speculated that the compound may have potential therapeutic effects in various disease contexts .
实验室实验的优点和局限性
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied for its potential therapeutic applications in various diseases, making it a promising drug candidate. Another advantage is that this compound has been synthesized using a specific method that is well-established and reproducible. However, one limitation is that this compound has not been tested extensively in clinical trials, and its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for the study of N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide. One future direction is to further investigate the potential therapeutic applications of this compound in various diseases such as hypertension, inflammation, and cancer. Another future direction is to study the safety and efficacy of this compound in clinical trials. Additionally, future studies could focus on developing more potent and selective TRPC4 inhibitors that could have improved therapeutic effects.
合成方法
The synthesis of N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide involves several steps of chemical reactions that start with the preparation of the starting materials. The starting materials include 4-chlorobenzaldehyde, 3-bromoaniline, and 4-methylthiobenzyl alcohol. The first step involves the preparation of 4-chlorobenzaldehyde by reacting 4-chlorobenzoyl chloride with sodium hydroxide. The second step involves the preparation of 3-bromoaniline by reacting 3-nitroaniline with hydrobromic acid. The third step involves the preparation of 4-methylthiobenzyl alcohol by reacting 4-methylthiobenzyl chloride with sodium hydroxide. The final step involves the coupling of the three starting materials using a Suzuki coupling reaction to produce this compound.
科学研究应用
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, inflammation, and cancer. This compound has been shown to have a significant effect on the activity of the protein TRPC4, which is involved in the regulation of calcium ion channels. This compound has been found to inhibit the activity of TRPC4, which leads to the relaxation of smooth muscle cells and a decrease in blood pressure. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have potential anticancer properties by inducing cell death in cancer cells.
属性
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c25-20-12-10-18(11-13-20)17-29-23-16-27(22-9-5-4-8-21(22)23)15-14-26-24(28)19-6-2-1-3-7-19/h1-13,16H,14-15,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXFTQUNILEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-methoxyphenyl)methanamine](/img/structure/B2903748.png)
![(3,4-diethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2903751.png)
![5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903752.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2903753.png)
![Tert-butyl 2-amino-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate;hydrochloride](/img/structure/B2903754.png)
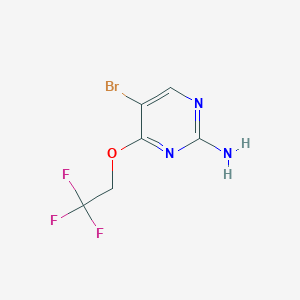
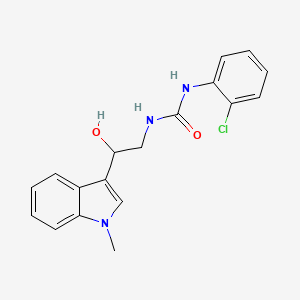
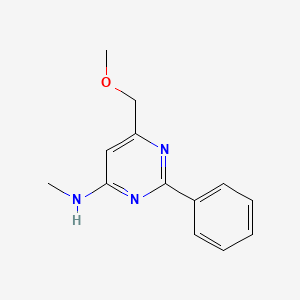
![3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2903761.png)
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2903765.png)
